molecular formula C10H10ClFO2 B1333478 Ethyl 2-chloro-6-fluorophenylacetate CAS No. 214262-85-8

Ethyl 2-chloro-6-fluorophenylacetate

Cat. No.: B1333478
CAS No.: 214262-85-8
M. Wt: 216.63 g/mol
InChI Key: CEWCLHPMDWPDNQ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-fluorophenylacetate is an organic compound with the molecular formula C10H10ClFO2. It is a colorless to light yellow clear liquid at room temperature. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Ethyl 2-chloro-6-fluorophenylacetate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-6-fluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. These methods often include purification steps such as distillation or recrystallization to obtain the desired purity of the final product .

Chemical Reactions Analysis

Ethyl 2-chloro-6-fluorophenylacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents such as potassium permanganate for oxidation reactions .

Scientific Research Applications

Ethyl 2-chloro-6-fluorophenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-6-fluorophenylacetate depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. The presence of both chlorine and fluorine atoms in the molecule can influence its reactivity and the types of reactions it undergoes .

Comparison with Similar Compounds

Ethyl 2-chloro-6-fluorophenylacetate can be compared with similar compounds such as:

The presence of both chlorine and fluorine atoms in this compound makes it unique and can provide distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

ethyl 2-(2-chloro-6-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWCLHPMDWPDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369797
Record name Ethyl 2-chloro-6-fluorophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214262-85-8
Record name Ethyl 2-chloro-6-fluorophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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